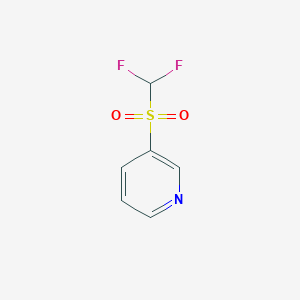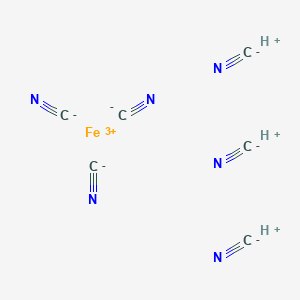
Trihydrogen hexa(cyano-C)ferrate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydrogen hexa(cyano-C)ferrate(3-) is an inorganic complex with the chemical formula H₃[Fe(CN)₆]. It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands, forming an octahedral structure around the iron center. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trihydrogen hexa(cyano-C)ferrate(3-) can be synthesized through the reaction of ferric chloride (FeCl₃) with potassium cyanide (KCN) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{FeCl}_3 + 6 \text{KCN} \rightarrow \text{K}_3[\text{Fe(CN)}_6] + 3 \text{KCl} ]
Industrial Production Methods
Industrial production of trihydrogen hexa(cyano-C)ferrate(3-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trihydrogen hexa(cyano-C)ferrate(3-) undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with reducing agents to form iron cyanide.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state iron complexes.
Substitution: Cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with trihydrogen hexa(cyano-C)ferrate(3-) include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
Major products formed from these reactions include various iron cyanide complexes and substituted ferrate compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trihydrogen hexa(cyano-C)ferrate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biochemical assays and studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Industry: Utilized in electroplating, pigment production, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of trihydrogen hexa(cyano-C)ferrate(3-) involves its ability to act as an oxidizing agent. The ferrate ion can accept electrons from reducing agents, leading to the formation of iron cyanide and other products. The molecular targets and pathways involved in its reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium ferricyanide (K₃[Fe(CN)₆]): Similar in structure but differs in the cation and specific applications.
Sodium ferricyanide (Na₃[Fe(CN)₆]): Another similar compound with sodium as the cation.
Prussian blue (Fe₄[Fe(CN)₆]₃): A well-known iron cyanide complex used as a pigment and in medical applications.
Uniqueness
Propiedades
Número CAS |
17126-46-4 |
|---|---|
Fórmula molecular |
C6H3FeN6 |
Peso molecular |
214.97 g/mol |
Nombre IUPAC |
hydron;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3/p+3 |
Clave InChI |
YAGKRVSRTSUGEY-UHFFFAOYSA-Q |
SMILES canónico |
[H+].[H+].[H+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



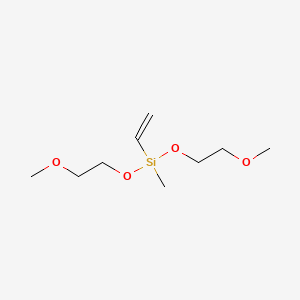
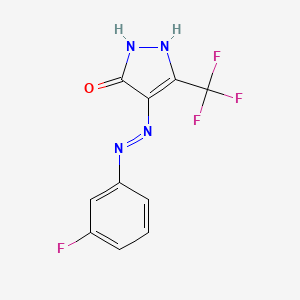
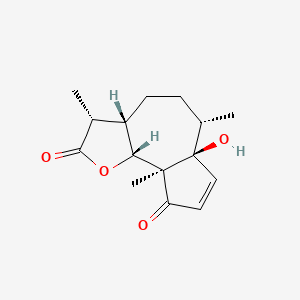
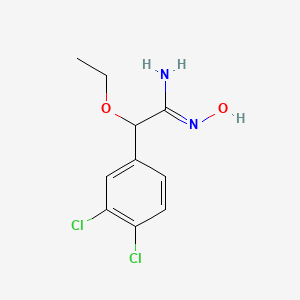

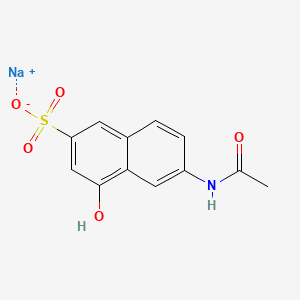
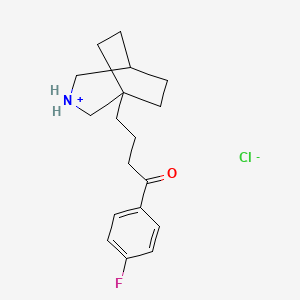
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)

